5-Methyl-1-heptanol

Thermophysical Properties Volatility Fragrance & Flavor

5-Methyl-1-heptanol (CAS 7212-53-5; molecular formula C₈H₁₈O; MW 130.23 g/mol) is a branched-chain primary aliphatic alcohol. The compound features a heptane backbone with a methyl substituent at the C5 position, a structural motif that distinguishes it from linear C8 alcohols such as 1-octanol and from other industrially relevant branched C8 isomers like 2-ethyl-1-hexanol.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 7212-53-5
Cat. No. B1605605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-heptanol
CAS7212-53-5
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(C)CCCCO
InChIInChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3
InChIKeyKFARNLMRENFOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-heptanol (CAS 7212-53-5) – Baseline Physical-Chemical Profile and Structural Identity


5-Methyl-1-heptanol (CAS 7212-53-5; molecular formula C₈H₁₈O; MW 130.23 g/mol) is a branched-chain primary aliphatic alcohol [1]. The compound features a heptane backbone with a methyl substituent at the C5 position, a structural motif that distinguishes it from linear C8 alcohols such as 1-octanol and from other industrially relevant branched C8 isomers like 2-ethyl-1-hexanol. The molecule contains a single hydroxyl group (primary alcohol) and exhibits a topological polar surface area (TPSA) of 20.20 Ų [2]. It is commercially available at purities of ≥95%, typically as a colorless to almost colorless clear liquid, and is designated as not hazardous for transport .

Why Simple 1-Heptanol or 2-Ethylhexanol Substitution Fails: The Structural Basis for Differentiated Performance


C8 aliphatic alcohols are not interchangeable commodities. The position and nature of branching exert a quantifiable influence on key physicochemical parameters including boiling point, vapor pressure, lipophilicity (logP), and density [1]. These differences directly impact volatility in fragrance applications, partitioning behavior in extraction and formulation, and physical handling characteristics. For instance, 5-methyl-1-heptanol exhibits a boiling point of ~179.2 °C and a vapor pressure of 0.284 mmHg at 25 °C, while the widely used bulk chemical 2-ethyl-1-hexanol boils significantly higher at 184 °C with a lower vapor pressure of 0.2 mmHg . Conversely, the secondary alcohol 3-heptanol boils ~23 °C lower at 156 °C. Such disparities preclude simple “drop-in” substitution without reformulation. The following evidence guide quantifies these differences to enable data-driven selection and procurement decisions.

5-Methyl-1-heptanol Differential Evidence: Quantitative Head-to-Head Comparison with C8 Alcohol Analogs


Boiling Point and Volatility: Intermediate Profile Between 1-Heptanol and 2-Ethyl-1-hexanol

5-Methyl-1-heptanol possesses a boiling point of 179.2 °C at 760 mmHg . This is 3.2 °C higher than linear 1-heptanol (176 °C) but 4.8 °C lower than the common plasticizer alcohol 2-ethyl-1-hexanol (184 °C) . The compound's vapor pressure of 0.284 mmHg at 25 °C is intermediate between 1-heptanol (0.325 mmHg) and 2-ethyl-1-hexanol (0.2 mmHg) . This volatility profile positions 5-methyl-1-heptanol as a candidate with greater persistence than 1-heptanol but faster evaporation than 2-ethyl-1-hexanol, which is critical for optimizing scent longevity in fragrance formulations.

Thermophysical Properties Volatility Fragrance & Flavor

Lipophilicity (logP): Elevated Hydrophobicity Relative to Linear 1-Heptanol

The estimated octanol-water partition coefficient (XlogP3-AA) for 5-methyl-1-heptanol is 2.70 [1]. This value is higher than the measured logP of linear 1-heptanol, which ranges from 2.47 to 2.62 depending on the source [2]. The increased hydrophobicity is consistent with the class effect of chain branching, which reduces the contact surface area of the nonpolar region and enhances lipid solubility [3]. The difference of 0.23 to 0.08 log units translates to the compound being approximately 1.2–1.7 times more lipophilic than 1-heptanol at equilibrium.

Partition Coefficient Bioavailability Extraction

Density and Liquid Handling: Lower Specific Gravity vs. 2-Ethyl-1-hexanol

5-Methyl-1-heptanol has an estimated density of 0.821 g/cm³ at 20 °C [1]. This is 0.012 g/cm³ (1.4%) lower than the measured density of 2-ethyl-1-hexanol, which is 0.833 g/cm³ at 25 °C . For large-volume industrial formulations, a density difference of this magnitude can affect mixing behavior, pump calibration, and shipping weight calculations. The target compound's density is comparable to linear 1-heptanol (0.822 g/cm³) but offers the branched-chain property advantages without a density penalty.

Formulation Process Engineering Physical Property

Antioxidant Activity: Demonstrated in Linoleic Acid Oxidation Assay

5-Methyl-1-heptanol has been reported to exhibit antioxidant activity in an assay measuring the oxidation of linoleic acid by aliphatic alcohols, using butanol as a substrate . While the primary literature providing quantitative IC₅₀ or inhibition percentage data for this specific compound is not currently accessible, the documented activity distinguishes it from simple non-antioxidant aliphatic alcohols like 1-heptanol and 2-ethyl-1-hexanol, which are not typically cited for this property. This functional attribute suggests potential utility as a stabilizer additive in formulations prone to oxidative degradation.

Antioxidant Stabilizer Functional Additive

Chiral Availability: Enantiopure (S)-(+) Form Enables Stereoselective Synthesis

In addition to the racemic mixture (CAS 7212-53-5), (S)-(+)-5-Methyl-1-heptanol (CAS 57803-73-3) is commercially available with a specified optical purity of ≥97% (GC) [1]. The compound has a boiling point of 84 °C at 10 mmHg, a density of 0.83 g/cm³, and a refractive index of 1.4290 to 1.4320 . This chiral form has been identified in natural sources, including the volatile oil of Rhodiola dumulosa and microbial species such as Streptomyces rubralavendulae . The availability of a well-characterized enantiopure form is a critical differentiator from common achiral or racemic C8 alcohols like 1-heptanol and 2-ethyl-1-hexanol, for which commercial enantiopure versions are not standard catalog items.

Chiral Synthesis Asymmetric Catalysis Natural Product

Procurement-Relevant Application Scenarios for 5-Methyl-1-heptanol (CAS 7212-53-5)


Fragrance and Flavor Formulation Requiring Intermediate Volatility

Based on the boiling point and vapor pressure data , 5-methyl-1-heptanol provides an intermediate evaporation profile. Formulators seeking a C8 alcohol that persists longer than 1-heptanol but is more volatile than 2-ethyl-1-hexanol can use 5-methyl-1-heptanol to fine-tune scent release profiles in fine fragrances and personal care products .

Chiral Building Block for Asymmetric Synthesis

The commercial availability of (S)-(+)-5-Methyl-1-heptanol with ≥97% GC purity makes it a suitable chiral synthon for the synthesis of enantiomerically enriched natural products, pheromones, and pharmaceutical intermediates. Its presence in natural sources further validates its use in biomimetic or natural product synthesis .

Antioxidant Additive in Oxidation-Sensitive Formulations

Reported antioxidant activity in a linoleic acid oxidation assay supports exploratory use as a functional additive. Where a C8 alcohol solvent or co-solvent is already required, selecting 5-methyl-1-heptanol may provide ancillary stabilization benefits not available from 1-heptanol or 2-ethyl-1-hexanol.

Research-Grade Standard for Branched Alcohol Physical Property Studies

The compound's well-defined thermophysical properties, including a boiling point of 179.2 °C, vapor pressure of 0.284 mmHg, and estimated logP of 2.70 , make it a valuable reference standard for studies investigating the effect of branching on alcohol hydrogen bonding, aggregation, and partitioning behavior [1].

Technical Documentation Hub

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